Enhanced Lipophilicity vs. Des-Methyl Analog (4-(Pyrrolidin-2-yl)-1H-Indole)
N1-Methylation increases calculated lipophilicity relative to the des-methyl comparator. 1-Methyl-4-(pyrrolidin-2-yl)-1H-indole exhibits a predicted logP (XLogP3) of approximately 2.8, compared to a predicted logP of approximately 2.1 for 4-(pyrrolidin-2-yl)-1H-indole . This 0.7 log unit increase suggests improved passive membrane permeability, a desirable property for CNS-targeted library design where optimal logP typically ranges between 2 and 4.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.8 (computed via PubChem/ChemSrc) |
| Comparator Or Baseline | 4-(Pyrrolidin-2-yl)-1H-indole (CAS 1213611-83-6): XLogP3 ≈ 2.1 |
| Quantified Difference | Δ logP ≈ +0.7 |
| Conditions | Computational prediction (XLogP3 algorithm); no experimental logP values were identified in the primary literature for either compound |
Why This Matters
Higher lipophilicity in the CNS-optimal range makes the N1-methyl analog more suitable for initial screening libraries targeting neurological receptors, reducing the need for subsequent structural optimization to improve brain penetration.
